molecular formula C13H11NO4S B12124729 2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione

2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione

Cat. No.: B12124729
M. Wt: 277.30 g/mol
InChI Key: SKVXXLKCNIDAQW-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione: N-isoindoline-1,3-dione , belongs to a class of aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. These molecules have garnered significant attention due to their diverse chemical reactivity and promising applications .

Preparation Methods

Synthetic Routes:: One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route leads to the formation of the N-isoindoline-1,3-dione scaffold, offering a straightforward and versatile pathway for accessing various substituted derivatives .

Industrial Production:: While industrial-scale production methods may vary, the synthetic strategies typically involve efficient condensation reactions, often catalyzed by transition metals or organocatalysts.

Chemical Reactions Analysis

Reactivity:: N-isoindoline-1,3-diones participate in various chemical transformations, including:

    Oxidation: Oxidative processes can modify the carbonyl groups.

    Reduction: Reduction reactions alter the isoindoline ring.

    Substitution: Substituents can be introduced at different positions.

    Cyclization: Intramolecular cyclizations yield fused heterocyclic structures.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.

    Cyclization: Acidic or basic conditions to promote intramolecular reactions.

Major Products:: The specific products depend on the substitution pattern and reaction conditions.

Scientific Research Applications

N-isoindoline-1,3-dione derivatives find applications in:

    Pharmaceutical Synthesis: Potential drug candidates due to their diverse reactivity.

    Herbicides: Active ingredients in weed control.

    Colorants and Dyes: Used in the textile and ink industries.

    Polymer Additives: Enhance material properties.

    Organic Synthesis: Building blocks for complex molecules.

    Photochromic Materials: Responsive to light.

Mechanism of Action

The exact mechanism varies based on the specific compound and its targets. N-isoindoline-1,3-diones likely interact with biological macromolecules (e.g., proteins, nucleic acids) through covalent or non-covalent interactions. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

N-isoindoline-1,3-diones stand out for their unique combination of structural features. Similar compounds include other isoindoline derivatives, such as phthalimides and succinimides.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

2-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C13H11NO4S/c15-12-10-3-1-2-4-11(10)13(16)14(12)7-9-5-6-19(17,18)8-9/h1-5H,6-8H2

InChI Key

SKVXXLKCNIDAQW-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CS1(=O)=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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